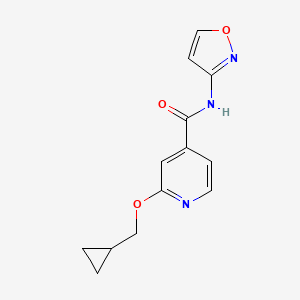
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethoxy group, an isoxazolyl group, and an isonicotinamide moiety, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazolyl intermediate One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazolyl group is known to interact with enzymes and receptors, modulating their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and stability, while the isonicotinamide moiety can contribute to its overall biological activity.
相似化合物的比较
Similar Compounds
3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives: These compounds share the isoxazolyl group and have been studied for their analgesic and anti-inflammatory activities.
2-isoxazol-3-yl-acetamide analogues: These compounds have shown significant anti-HIV activity and are being explored as potential therapeutic agents.
Uniqueness
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound 2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N3O3. The compound features a pyridine ring substituted with a carboxamide group and an oxazole moiety, which are known to influence its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell viability in pathogenic organisms .
- Receptor Modulation : The interaction with specific receptors in the central nervous system may account for neuroprotective effects observed in related compounds .
Antimicrobial Activity Study
In a study examining the antimicrobial efficacy of various carboxamide derivatives, it was found that compounds structurally related to this compound exhibited significant inhibition against M. tuberculosis. The most potent compound showed an IC50 value lower than standard treatments like isoniazid .
Antitumor Activity Assessment
Research involving benzamide derivatives has revealed that certain compounds possess strong antitumor activities. A derivative similar to this compound was tested against multiple cancer cell lines and demonstrated an ability to induce apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | N-cycloheptylquinoline derivatives | Inhibition of M. tuberculosis |
| Antitumor | Benzamide derivatives | Induction of apoptosis in cancer cells |
| Neuroprotective | Similar oxazole-containing compounds | Modulation of neurotransmitter systems |
属性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(15-11-4-6-19-16-11)10-3-5-14-12(7-10)18-8-9-1-2-9/h3-7,9H,1-2,8H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAJHXFHBFRKCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














